molecular formula C20H24N2O4S B2611390 N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 313646-38-7

N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2611390
CAS No.: 313646-38-7
M. Wt: 388.48
InChI Key: KFFCVBGNVGRWCS-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a piperidinylsulfonyl group, and a benzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-ethoxyaniline: Ethoxyaniline is synthesized by the ethylation of aniline using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 3-ethoxyphenylsulfonyl chloride: This intermediate is prepared by reacting 3-ethoxyaniline with chlorosulfonic acid.

    Coupling with piperidine: The 3-ethoxyphenylsulfonyl chloride is then reacted with piperidine to form the piperidinylsulfonyl derivative.

    Formation of the final product: The piperidinylsulfonyl derivative is coupled with benzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide can be compared with other similar compounds, such as:

    N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(3-ethoxyphenyl)-4-(morpholin-1-ylsulfonyl)benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-ethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-26-18-8-6-7-17(15-18)21-20(23)16-9-11-19(12-10-16)27(24,25)22-13-4-3-5-14-22/h6-12,15H,2-5,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFCVBGNVGRWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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